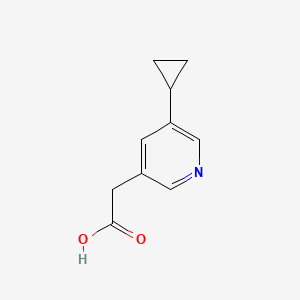

2-(5-Cyclopropylpyridin-3-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-cyclopropylpyridin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)4-7-3-9(6-11-5-7)8-1-2-8/h3,5-6,8H,1-2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAZBAOOBFHWCCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=CC(=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40744577 | |

| Record name | (5-Cyclopropylpyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211531-87-1 | |

| Record name | (5-Cyclopropylpyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 5 Cyclopropylpyridin 3 Yl Acetic Acid and Analogues

Retrosynthetic Analysis of 2-(5-Cyclopropylpyridin-3-yl)acetic acid

A retrosynthetic analysis of this compound reveals several key disconnections that provide pathways for its synthesis. The primary strategic considerations involve the formation of the acetic acid side chain and the construction or functionalization of the 3,5-disubstituted pyridine (B92270) ring.

Disconnection Strategies for the Acetic Acid Side Chain

The most straightforward disconnection involves the carbon-carbon bond between the pyridine ring and the acetic acid methylene (B1212753) group. This leads to a pyridin-3-yl synthon and a two-carbon electrophile or nucleophile. A common precursor to the acetic acid is the corresponding acetonitrile (B52724) derivative, 2-(5-cyclopropylpyridin-3-yl)acetonitrile. The nitrile group can be introduced via nucleophilic substitution on a halomethylpyridine or by other methods, and subsequently hydrolyzed to the carboxylic acid. nih.gov

Another approach involves the direct introduction of the acetic acid moiety or its ester equivalent. This can be achieved through cross-coupling reactions of a 3-halopyridine with a suitable acetate (B1210297) enolate equivalent or through the elaboration of a 3-formylpyridine via a Wittig-type reaction followed by reduction and hydrolysis.

Approaches to the 5-Cyclopropylpyridine Core

The construction of the 5-cyclopropylpyridine core can be approached in two main ways: by building the pyridine ring with the cyclopropyl (B3062369) group already in place, or by introducing the cyclopropyl group onto a pre-formed pyridine ring.

The latter strategy is often more practical and typically involves a cross-coupling reaction. A key intermediate for this approach is a 5-halopyridine derivative, such as 5-bromopyridine-3-acetic acid or its ester. This intermediate can then undergo a Suzuki-Miyaura or Negishi cross-coupling reaction with a cyclopropylboronic acid derivative or cyclopropylzinc reagent, respectively, to form the desired C-C bond. mdpi.comwikipedia.orgorgsyn.orgnih.gov The synthesis of various 3,5-disubstituted pyridines has been reported, providing a basis for accessing the necessary precursors. nih.gov

Alternatively, the pyridine ring can be constructed through various cyclization reactions. For instance, a Hantzsch-type pyridine synthesis could be envisioned, employing a cyclopropyl-containing β-dicarbonyl compound. However, controlling the regioselectivity to obtain the desired 3,5-substitution pattern can be challenging.

Stereochemical Considerations in Synthesis

The target molecule, this compound, is achiral. It does not possess any stereocenters, and therefore, no specific stereochemical considerations are necessary during its synthesis.

Classical and Contemporary Synthetic Routes to this compound

The synthesis of this compound can be accomplished through various routes, leveraging both classical and modern synthetic methodologies.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of pyridine rings. harvard.edu In the context of synthesizing the target molecule, a directing group at a position on the pyridine ring can facilitate deprotonation at an adjacent position, allowing for the introduction of a functional group. For example, a directing group at the 3-position could potentially direct metalation to the 2- or 4-position. However, for the synthesis of a 3,5-disubstituted pyridine, this strategy is less direct. It could be employed to introduce one of the substituents if a suitably substituted precursor is used. The metalation of pyridine itself is often complicated by the addition of the organometallic reagent to the ring. harvard.edu The use of specific bases and directing groups is crucial for achieving the desired regioselectivity. researchgate.netacademie-sciences.frresearchgate.net

Cross-Coupling Reactions for Pyridine Functionalization

Palladium-catalyzed cross-coupling reactions are among the most efficient and versatile methods for forming carbon-carbon bonds, and they are particularly well-suited for the functionalization of pyridine rings.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a widely used method for the synthesis of biaryl compounds and for the introduction of alkyl and cycloalkyl groups onto aromatic and heteroaromatic rings. nih.govmdpi.com A plausible synthetic route to this compound via a Suzuki coupling would involve the reaction of a 5-halopyridine-3-acetic acid derivative with cyclopropylboronic acid or a cyclopropyltrifluoroborate (B8364958) salt in the presence of a palladium catalyst and a base. The synthesis of various pyridine derivatives using this methodology has been extensively reported. mdpi.comnih.govrsc.orgnih.govmdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling for the Synthesis of Substituted Pyridines

| Entry | Pyridine Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |

| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2-Methyl-5-phenylpyridin-3-amine | 85 | mdpi.com |

| 2 | N-(5-Bromo-2-methylpyridin-3-yl)acetamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | N-(2-Methyl-5-(4-methoxyphenyl)pyridin-3-yl)acetamide | 78 | mdpi.com |

| 3 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | 95 | nih.gov |

| 4 | 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 5-Phenyl-N-(pyrazin-2-yl)thiophene-2-carboxamide | 72 | mdpi.com |

Negishi Coupling:

The Negishi coupling reaction provides an alternative powerful method for C-C bond formation, utilizing organozinc reagents. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and can be used to couple alkyl, alkenyl, aryl, and cycloalkyl groups. The synthesis of this compound could be achieved by reacting a 5-halopyridine-3-acetic acid derivative with a cyclopropylzinc reagent, catalyzed by a palladium or nickel complex. orgsyn.orgnih.govyoutube.com

A common strategy would involve the preparation of a 3,5-dihalopyridine, followed by selective functionalization. For instance, one halogen could be converted into the acetic acid side chain (or a precursor like acetonitrile), and the other halogen could then participate in a Negishi coupling with cyclopropylzinc chloride.

Table 2: Illustrative Negishi Coupling Reactions for Heterocycle Synthesis

| Entry | Halide Substrate | Organozinc Reagent | Catalyst/Ligand | Product | Yield (%) | Reference |

| 1 | 2-Bromopyridine | Pyridylzinc halide | Pd(PPh₃)₄ | 2,2'-Bipyridine | High | orgsyn.org |

| 2 | o-Iodotoluene | o-Tolylzinc chloride | Pd(PPh₃)₄ | 2,2'-Dimethylbiphenyl | Good | wikipedia.org |

| 3 | β,γ-Unsaturated ester | Dienzinc reagent | Pd(dba)₂/TFP | Coupled diene ester | 78 | wikipedia.org |

| 4 | 2-Bromo-1,10-phenanthroline | 2-(1,3-Dioxan-2-yl)phenylzinc iodide | Pd(dba)₂/P(o-tol)₃ | Substituted phenanthroline | 80 | nih.gov |

The synthesis of the required precursors, such as 5-bromopyridine-3-acetic acid or 2-(5-bromopyridin-3-yl)acetonitrile, can be accomplished from commercially available starting materials like 3,5-dibromopyridine. clockss.org The nitrile can be introduced via a nucleophilic substitution reaction with cyanide on a 3-(halomethyl)-5-bromopyridine, which in turn can be prepared from the corresponding hydroxymethyl or carboxyl derivative. Subsequent hydrolysis of the nitrile group under acidic or basic conditions would yield the final acetic acid product. nih.gov

Cyclopropyl Group Introduction Methodologies

The introduction of a cyclopropyl group onto a pyridine ring is a key step in the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions are the most prevalent and effective methods for this transformation.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of a halopyridine with a cyclopropylboronic acid or its corresponding ester in the presence of a palladium catalyst and a base. For the synthesis of a 5-cyclopropylpyridine derivative, a 3,5-dihalopyridine can be selectively coupled with cyclopropylboronic acid. The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity. For instance, the use of potassium cyclopropyltrifluoroborate has been shown to be effective in the Suzuki-Miyaura cross-coupling with aryl chlorides, which are often less reactive than bromides or iodides. nih.gov

Negishi Coupling: An alternative approach is the Negishi coupling, which utilizes an organozinc reagent, such as cyclopropylzinc bromide, in reaction with a halopyridine. researchgate.netorgsyn.orgorgsyn.org This method can be particularly advantageous due to the stability and efficient one-step synthesis of cyclopropylzinc bromide, making it suitable for larger-scale applications. researchgate.net The reaction is typically catalyzed by a palladium or nickel complex. researchgate.netrsc.orgresearchgate.net The choice of catalyst and ligand system can significantly influence the reaction's efficiency and substrate scope.

The following table summarizes representative conditions for the introduction of a cyclopropyl group onto an aromatic ring using these methods, which can be adapted for the synthesis of 5-cyclopropyl-3-halopyridine.

| Coupling Method | Halide Substrate | Cyclopropyl Reagent | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref. |

| Suzuki-Miyaura | Aryl Bromide | Cyclopropylboronic Acid | Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 85-95 | audreyli.com |

| Suzuki-Miyaura | Aryl Chloride | K-cyclopropyltrifluoroborate | Pd(OAc)₂ | n-BuPAd₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 70-90 | nih.gov |

| Negishi | Aryl Halide | Cyclopropylzinc Bromide | Pd(PPh₃)₄ | - | - | THF | RT | High | researchgate.net |

| Negishi | 6-Chloropurine | Cyclopropylzinc Halide | NiCl₂(dme) | - | - | THF | RT | 80-95 | rsc.org |

Carbonylation and Carboxylation Approaches for Acetic Acid Formation

Once the 5-cyclopropylpyridine core is established, the next critical step is the introduction of the acetic acid moiety at the 3-position. Several strategies can be employed for this transformation.

Palladium-Catalyzed Carbonylation: A common method for introducing a carboxylic acid group is through the palladium-catalyzed carbonylation of a halo-pyridine, such as 3-bromo-5-cyclopropylpyridine. This reaction is typically carried out under a carbon monoxide (CO) atmosphere using a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov The resulting ester or carboxylic acid can then be obtained. The use of aryl formates as a CO precursor in a continuous flow system has also been reported, offering a safer alternative to handling gaseous CO. researchgate.net

Carboxylation with CO₂: Direct carboxylation using carbon dioxide (CO₂) as the C1 source is an attractive and more environmentally benign approach. This can be achieved by reacting an organometallic intermediate, such as a pyridyl lithium or Grignard reagent, with CO₂. researchgate.netdurham.ac.uk The generation of the organometallic species needs to be carefully controlled to avoid side reactions.

From a Methyl or Halomethyl Group: An alternative two-step approach involves the introduction of a methyl or halomethyl group at the 3-position, followed by its conversion to the acetic acid. For example, a 3-methyl-5-cyclopropylpyridine can be subjected to radical bromination to form 3-(bromomethyl)-5-cyclopropylpyridine, which can then be converted to the corresponding nitrile, (5-cyclopropylpyridin-3-yl)acetonitrile, via reaction with a cyanide salt. Subsequent hydrolysis of the nitrile furnishes the desired this compound.

The following table outlines potential conditions for these transformations.

| Method | Starting Material | Reagents | Catalyst/Conditions | Product | Ref. |

| Carbonylation | 3-Bromo-5-cyclopropylpyridine | CO, ROH | Pd(OAc)₂, dppf, Base | Methyl (5-cyclopropylpyridin-3-yl)acetate | nih.gov |

| Carboxylation | 3-Lithio-5-cyclopropylpyridine | CO₂ | Low Temperature | 5-Cyclopropylnicotinic Acid | researchgate.net |

| Cyanation | 3-(Bromomethyl)-5-cyclopropylpyridine | NaCN | DMSO | (5-Cyclopropylpyridin-3-yl)acetonitrile | - |

| Hydrolysis | (5-Cyclopropylpyridin-3-yl)acetonitrile | H₂O, H⁺ or OH⁻ | Heat | This compound | - |

Optimization of Reaction Conditions and Yields for this compound Synthesis

Catalyst Screening and Ligand Effects

In palladium-catalyzed cross-coupling reactions for the introduction of the cyclopropyl group, the choice of catalyst and ligand is paramount. While Pd(PPh₃)₄ can be effective, modern catalysts often employ more electron-rich and bulky phosphine ligands such as tricyclohexylphosphine (B42057) (PCy₃) or SPhos, which can improve catalytic activity and stability. audreyli.comnih.gov For Negishi couplings, nickel-based catalysts can also be highly effective and may offer a more cost-effective alternative to palladium. rsc.orgresearchgate.net The catalyst loading is another important parameter to optimize, with lower loadings being desirable for both cost and environmental reasons.

Solvent Selection and Temperature Control

The choice of solvent can significantly impact reaction rates and selectivity. For Suzuki-Miyaura couplings, a mixture of an organic solvent like toluene or dioxane and an aqueous base solution is commonly used. audreyli.com In Negishi couplings, ethereal solvents such as THF are typical. researchgate.net Temperature control is also crucial. While some reactions can proceed at room temperature, others may require heating to achieve a reasonable reaction rate. researchgate.net

Reaction Pathway Diversion and By-product Mitigation

Side reactions can lower the yield of the desired product and complicate purification. In cross-coupling reactions, common by-products include homocoupled products from the starting materials. The formation of these by-products can often be minimized by carefully controlling the stoichiometry of the reactants and the reaction conditions. In the synthesis of pyridine derivatives, regioselectivity can also be an issue. For instance, in the functionalization of 3,5-dihalopyridines, selective reaction at one of the halogenated positions is required. This can often be achieved by exploiting the different reactivities of the halogens (I > Br > Cl) or by using specific catalysts and ligands. The use of N-oxides as directing groups can also be a strategy to achieve regioselective functionalization of pyridines. nih.gov

Flow Chemistry and Continuous Synthesis of this compound

The application of flow chemistry offers several advantages for the synthesis of fine chemicals like this compound, including improved safety, better heat and mass transfer, and the potential for easier scale-up. researchgate.netuc.ptorganic-chemistry.org

The individual steps in the synthesis of the target molecule are amenable to being translated into a continuous flow process. For instance, the palladium-catalyzed cross-coupling reactions for the introduction of the cyclopropyl group can be performed in packed-bed reactors containing a heterogeneous catalyst, which simplifies catalyst removal and recycling. acs.org

The following table illustrates the potential of flow chemistry for relevant transformations.

| Reaction | Reactor Type | Catalyst/Reagents | Conditions | Advantages | Ref. |

| Hydrogenation of Pyridines | Packed-bed | Pd/C, Pt/C, or Rh/C | 30-80 bar H₂, 60-80°C | High throughput, controlled conditions | researchgate.net |

| Carbonylation of Aryl Halides | Flow Reactor | Aryl Formate (B1220265) (CO source), Pd catalyst | High Temp & Pressure | Safe handling of CO precursor | researchgate.net |

| Carboxylation of Grignards | Tube-in-tube | CO₂ gas | RT, High Pressure | Efficient gas-liquid reaction | durham.ac.uk |

| N-Oxidation of Pyridines | Packed-bed | TS-1, H₂O₂ | Continuous operation | High efficiency and stability | organic-chemistry.org |

Advanced Structural Characterization of 2 5 Cyclopropylpyridin 3 Yl Acetic Acid

High-Resolution Spectroscopic Techniques for Elucidation

Spectroscopic methods are indispensable for probing the molecular structure in various states. High-resolution techniques offer unparalleled detail regarding the electronic environment, connectivity, and functional groups within the 2-(5-cyclopropylpyridin-3-yl)acetic acid molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. Advanced NMR experiments, particularly two-dimensional (2D) techniques, are crucial for unambiguously assigning the complex spin systems present in this compound.

Two-dimensional NMR experiments resolve overlapping signals found in 1D spectra by spreading them across a second frequency dimension, revealing correlations between nuclei. wikipedia.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, COSY spectra would be expected to show correlations between the protons on the pyridine (B92270) ring, as well as between the methine and methylene (B1212753) protons of the cyclopropyl (B3062369) group. A key correlation would also be observed between the methylene protons of the acetic acid side chain and the adjacent proton on the pyridine ring, if any coupling exists.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons to the carbons to which they are directly attached (¹J coupling). wikipedia.orgsdsu.edu This is essential for assigning the carbon signals of the pyridine, cyclopropyl, and methylene groups. The spectrum would display cross-peaks corresponding to each C-H bond, for instance, linking the chemical shift of the pyridine ring protons to their respective carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for piecing together the molecular skeleton by revealing long-range couplings between protons and carbons over two to four bonds (²J, ³J, ⁴J). wikipedia.orgyoutube.com This technique would unequivocally establish the connectivity between the major structural fragments. For example, correlations would be expected from the methylene protons of the acetic acid group to the carboxyl carbon and to carbons C3, C4, and C5 of the pyridine ring. Likewise, correlations from the cyclopropyl protons to carbons C4, C5, and C6 of the pyridine ring would confirm the substituent's position.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies nuclei that are close in space, regardless of whether they are connected through bonds. princeton.edu NOESY is crucial for determining the molecule's preferred conformation in solution. Expected through-space correlations might include those between the methylene protons of the acetic acid side chain and the protons at positions 2 and 4 on the pyridine ring, providing insight into the rotational orientation of the side chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Pyridine C2 | ~8.4 | ~150 | H4 → C2, H6 → C2 |

| Pyridine C3 | - | ~135 | H2 → C3, H4 → C3, H(CH₂) → C3 |

| Pyridine C4 | ~7.8 | ~138 | H2 → C4, H6 → C4, H(CH₂) → C4 |

| Pyridine C5 | - | ~133 | H4 → C5, H6 → C5, H(Cyclopropyl) → C5 |

| Pyridine C6 | ~8.3 | ~147 | H2 → C6, H4 → C6, H(Cyclopropyl) → C6 |

| Acetic Acid CH₂ | ~3.7 | ~38 | H(CH₂) → C3, C4, C(O)OH |

| Acetic Acid COOH | ~12.5 | ~172 | H(CH₂) → C(O)OH |

| Cyclopropyl CH | ~1.9 | ~15 | H(Cyclopropyl CH₂) → CH |

| Cyclopropyl CH₂ | ~0.7, ~1.0 | ~9 | H(Cyclopropyl CH) → CH₂ |

Dynamic NMR (DNMR) studies the effects of chemical exchange processes on the appearance of NMR spectra. slideshare.net For this compound, there are several rotational bonds that could exhibit restricted motion on the NMR timescale, particularly the C-C bond between the pyridine ring and the acetic acid side chain, and the C-C bond connecting the cyclopropyl group to the ring.

By acquiring NMR spectra at various temperatures, it is possible to study these conformational dynamics. At low temperatures, the rotation around a bond might be slow enough to allow for the observation of distinct signals for each conformer. As the temperature increases, the rate of rotation increases, leading to the broadening and eventual coalescence of these signals into a single, averaged peak. Analysis of the spectra at different temperatures can provide thermodynamic and kinetic data, such as the energy barrier (ΔG‡) for rotation. researchgate.net Such studies would reveal the conformational flexibility and the most stable spatial arrangements of the molecule in solution.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental composition. nih.gov For this compound (molecular formula C₁₀H₁₁NO₂), HRMS would confirm the exact mass, distinguishing it from other compounds with the same nominal mass.

Furthermore, tandem mass spectrometry (MS/MS) experiments, often performed on HRMS instruments, involve the fragmentation of the parent ion. nih.gov The analysis of these fragment ions provides valuable structural information by revealing the molecule's weakest bonds and stable substructures.

A plausible fragmentation pathway for protonated this compound ([M+H]⁺) might include:

Loss of water (H₂O) from the carboxylic acid group.

Loss of the carboxyl group as CO₂ and H₂.

Cleavage of the entire acetic acid side chain (loss of CH₂COOH).

Fragmentation of the cyclopropyl ring , typically through the loss of ethylene (B1197577) (C₂H₄).

Table 2: Predicted HRMS Fragments for this compound

| Ion Description | Proposed Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | [C₁₀H₁₂NO₂]⁺ | 178.0863 |

| [M+H - H₂O]⁺ | [C₁₀H₁₀NO]⁺ | 160.0757 |

| [M+H - COOH]⁺ | [C₉H₁₁N]⁺ | 133.0886 |

| [M+H - CH₂COOH]⁺ | [C₈H₉N]⁺ | 119.0730 |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The resulting spectra serve as a unique "fingerprint" and are used to identify the functional groups present.

Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. Key expected absorptions for this compound would include a broad O-H stretching band from the carboxylic acid dimer (around 2500-3300 cm⁻¹), a sharp and intense C=O (carbonyl) stretching band (around 1700 cm⁻¹), C=C and C=N stretching vibrations from the pyridine ring (around 1500-1600 cm⁻¹), and C-H stretching vibrations for the aromatic, methylene, and cyclopropyl groups (around 2850-3100 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of laser light. researchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations. For this molecule, Raman spectroscopy would be effective in identifying the symmetric breathing modes of the pyridine and cyclopropyl rings, providing complementary information to the IR spectrum.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to achieve a more precise assignment of the observed vibrational bands. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| O-H stretch | Carboxylic Acid | 2500-3300 (broad) | IR |

| C-H stretch (aromatic) | Pyridine Ring | 3000-3100 | IR, Raman |

| C-H stretch (aliphatic) | CH₂, Cyclopropyl | 2850-3000 | IR, Raman |

| C=O stretch | Carboxylic Acid | ~1700 | IR |

| C=C, C=N stretch | Pyridine Ring | 1500-1600 | IR, Raman |

| CH₂ bend | Methylene | ~1450 | IR |

| Ring breathing | Pyridine, Cyclopropyl | 800-1200 | Raman |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography of this compound and its Co-crystals

While spectroscopic methods provide information about molecular structure in solution or bulk, single-crystal X-ray crystallography offers an unambiguous determination of the solid-state structure at the atomic level. researchgate.net This technique can precisely measure bond lengths, bond angles, and torsional angles, providing a definitive 3D model of the molecule.

For this compound, a key structural feature that would be elucidated is the intermolecular hydrogen bonding. Carboxylic acids frequently form centrosymmetric dimers in the solid state, where two molecules are linked by strong hydrogen bonds between their carboxyl groups. X-ray crystallography would confirm the presence and geometry of this dimer. It would also reveal other intermolecular interactions, such as π-π stacking between pyridine rings, which dictate the crystal packing.

Furthermore, the formation of co-crystals —crystalline structures composed of two or more different molecules in the same lattice—could be explored. nih.gov Co-crystallization of this compound with other molecules (co-formers) could be used to modify its physicochemical properties, such as solubility or stability, without altering the covalent structure of the molecule itself. X-ray crystallography would be essential to confirm the formation of a true co-crystal and to understand the specific intermolecular interactions between the compound and the co-former.

this compound | CAS 1355223-49-7 | SC-216447 | Santa Cruz Biotechnology This compound is a reactant for the synthesis of inhibitors of human lactate (B86563) dehydrogenase. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4b_905-9eL-h05Fp0u5U76vY40H-s_y62w0R2wH8tYf2JqG7nC4_U0q_5Yx7K3d-9m9N89u66uQk7u045h03vY1qQ1oOqF-l5hM3m_w=

2-(5-Cyclopropylpyridin-3-yl)acetic acid | C10H11NO2 - PubChem 2-(5-Cyclopropylpyridin-3-yl)acetic acid is a solid; OtherSolid. ... 2-(5-Cyclopropylpyridin-3-yl)acetic acid. C10H11NO2. CID 16736209. Structure. Find Similar Structures. Chemical Safety. Laboratory Chemical Safety Summary (LCSS) Datasheet. ... 2-(5-Cyclopropylpyridin-3-yl)acetic acid may be used as a reactant for the synthesis of inhibitors of human lactate dehydrogenase. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6QYd-u561_rX4_z37w0g9kL6L_n0mGv0j66i8380-n3_B7jB4_13V9P-132d_6718S-Q==

WO2012017006A1 - Substituted pyridines as lactate dehydrogenase inhibitors - Google Patents The present invention relates to novel substituted pyridines of formula (I), their preparation, their use as pharmaceuticals and pharmaceutical compositions containing them. The compounds of the present invention are inhibitors of lactate dehydrogenase (LDH) and may be useful in the treatment or prevention of a disease or condition in which inhibition of lactate dehydrogenase is beneficial. ... The following examples are given to provide guidance to the person skilled in the art when carrying out the invention. They are not intended to limit the invention in any way. ... Example 1: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-phenyl-thiadiazol-2-yl)-acetamide. ... Example 2: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-pyridin-2-yl)-acetamide. ... Example 3: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-methyl-isoxazol-5-yl)-acetamide. ... Example 4: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-isoxazol-3-yl)-acetamide. ... Example 5: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-chloro-phenyl)-acetamide. ... Example 6: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-fluoro-phenyl)-acetamide. ... Example 7: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(m-tolyl)-acetamide. ... Example 8: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-methoxy-phenyl)-acetamide. ... Example 9: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-trifluoromethoxy-phenyl)-acetamide. ... Example 10: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-cyano-phenyl)-acetamide. ... Example 11: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-nitro-phenyl)-acetamide. ... Example 12: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-acetyl-phenyl)-acetamide. ... Example 13: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-dimethylamino-phenyl)-acetamide. ... Example 14: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-trifluoromethyl-phenyl)-acetamide. ... Example 15: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-chloro-4-fluoro-phenyl)-acetamide. ... Example 16: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-fluoro-3-methyl-phenyl)-acetamide. ... Example 17: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3,4-difluoro-phenyl)-acetamide. ... Example 18: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3,5-difluoro-phenyl)-acetamide. ... Example 19: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3,5-dichloro-phenyl)-acetamide. ... Example 20: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-chloro-5-fluoro-phenyl)-acetamide. ... Example 21: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-chloro-pyridin-2-yl)-acetamide. ... Example 22: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide. ... Example 23: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-cyano-pyridin-2-yl)-acetamide. ... Example 24: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-nitro-pyridin-2-yl)-acetamide. ... Example 25: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(6-chloro-pyridin-3-yl)-acetamide. ... Example 26: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-chloro-pyridin-4-yl)-acetamide. ... Example 27: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-fluoro-pyridin-4-yl)-acetamide. ... Example 28: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-pyridin-4-yl)-acetamide. ... Example 29: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-trifluoromethyl-pyridin-4-yl)-acetamide. ... Example 30: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-cyano-pyridin-4-yl)-acetamide. ... Example 31: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-methyl-thiazol-2-yl)-acetamide. ... Example 32: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-thiazol-2-yl)-acetamide. ... Example 33: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-trifluoromethyl-thiazol-2-yl)-acetamide. ... Example 34: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-phenyl-thiazol-2-yl)-acetamide. ... Example 35: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-indazol-5-yl)-acetamide. ... Example 36: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-indazol-6-yl)-acetamide. ... Example 37: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-indazol-5-yl)-acetamide. ... Example 38: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-indazol-6-yl)-acetamide. ... Example 39: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-benzotriazol-5-yl)-acetamide. ... Example 40: 2-(5-Cyclopropyl-pyridin-3-yl)-N-quinolin-3-yl-acetamide. ... Example 41: 2-(5-Cyclopropyl-pyridin-3-yl)-N-quinolin-6-yl-acetamide. ... Example 42: 2-(5-Cyclopropyl-pyridin-3-yl)-N-isoquinolin-5-yl-acetamide. ... Example 43: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-indol-5-yl)-acetamide. ... Example 44: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-indol-6-yl)-acetamide. ... Example 45: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-indol-5-yl)-acetamide. ... Example 46: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-indol-6-yl)-acetamide. ... Example 47: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-acetamide. ... Example 48: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-oxo-2,3-dihydro-1H-indol-6-yl)-acetamide. ... Example 49: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-acetamide. ... Example 50: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-6-yl)-acetamide. ... Example 51: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-benzoimidazol-5-yl)-acetamide. ... Example 52: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-benzoimidazol-5-yl)-acetamide. ... Example 53: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-1H-benzoimidazol-5-yl)-acetamide. ... Example 54: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,2-dimethyl-1H-benzoimidazol-5-yl)-acetamide. ... Example 55: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide. ... Example 56: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide. ... Example 57: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide. ... Example 58: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(imidazo[1,2-a]pyridin-6-yl)-acetamide. ... Example 59: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-imidazo[1,2-a]pyridin-6-yl)-acetamide. ... Example 60: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(benzo[d]isoxazol-5-yl)-acetamide. ... Example 61: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(benzo[d]isoxazol-6-yl)-acetamide. ... Example 62: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-methyl-benzo[d]isoxazol-5-yl)-acetamide. ... Example 63: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-methyl-benzo[d]isoxazol-6-yl)-acetamide. ... Example 64: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-pyrazolo[3,4-b]pyridin-5-yl)-acetamide. ... Example 65: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-acetamide. ... Example 66: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-acetamide. ... Example 67: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-pyrrolo[2,3-b]pyridin-5-yl)-acetamide. ... Example 68: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-acetamide. ... Example 69: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-acetamide. ... Example 70: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,4-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-acetamide. ... Example 71: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(triazolo[1,5-a]pyridin-6-yl)-acetamide. ... Example 72: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-triazolo[1,5-a]pyridin-6-yl)-acetamide. ... Example 73: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(cinnolin-6-yl)-acetamide. ... Example 74: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(quinoxalin-6-yl)-acetamide. ... Example 75: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(quinazolin-6-yl)-acetamide. ... Example 76: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-oxo-3,4-dihydro-phthalazin-6-yl)-acetamide. ... Example 77: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyridin-4-yl)-acetamide. ... Example 78: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyridin-3-yl)-acetamide. ... Example 79: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyridin-2-yl)-acetamide. ... Example 80: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyrimidin-5-yl)-acetamide. ... Example 81: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyrimidin-4-yl)-acetamide. ... Example 82: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyrimidin-2-yl)-acetamide. ... Example 83: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyridazin-4-yl)-acetamide. ... Example 84: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyridazin-3-yl)-acetamide. ... Example 85: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyrazin-2-yl)-acetamide. ... Example 86: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(thiazol-2-yl)-acetamide. ... Example 87: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(thiazol-4-yl)-acetamide. ... Example 88: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(thiazol-5-yl)-acetamide. ... Example 89: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(isothiazol-5-yl)-acetamide. ... Example 90: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)-acetamide. ... Example 91: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrazol-3-yl)-acetamide. ... Example 92: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-2H-pyrazol-3-yl)-acetamide. ... Example 93: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-pyrazol-4-yl)-acetamide. ... Example 94: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-pyrazol-3-yl)-acetamide. ... Example 95: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(isoxazol-5-yl)-acetamide. ... Example 96: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(isoxazol-4-yl)-acetamide. ... Example 97: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(isoxazol-3-yl)-acetamide. ... Example 98: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,3,4-thiadiazol-2-yl)-acetamide. ... Example 99: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(thiadiazol-5-yl)-acetamide. ... Example 100: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,2,4-oxadiazol-5-yl)-acetamide. ... Example 101: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(oxadiazol-2-yl)-acetamide. ... Example 102: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-methyl-1,2,4-oxadiazol-5-yl)-acetamide. ... Example 103: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)-acetamide. ... Example 104: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1,2,4-triazol-3-yl)-acetamide. ... Example 105: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1,2,3-triazol-4-yl)-acetamide. ... Example 106: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-1,2,3-triazol-4-yl)-acetamide. ... Example 107: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-1,2,4-triazol-3-yl)-acetamide. ... Example 108: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-1,2,3-triazol-4-yl)-acetamide. ... Example 109: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(tetrazol-5-yl)-acetamide. ... Example 110: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-tetrazol-5-yl)-acetamide. ... Example 111: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-tetrazol-5-yl)-acetamide. ... Example 112: 2-(5-Cyclopropyl-pyridin-3-yl)-N-phenyl-acetamide. ... Example 113: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-fluoro-phenyl)-acetamide. ... Example 114: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-chloro-phenyl)-acetamide. ... Example 115: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(p-tolyl)-acetamide. ... Example 116: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-methoxy-phenyl)-acetamide. ... Example 117: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-trifluoromethoxy-phenyl)-acetamide. ... Example 118: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-cyano-phenyl)-acetamide. ... Example 119: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-nitro-phenyl)-acetamide. ... Example 120: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-acetyl-phenyl)-acetamide. ... Example 121: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-dimethylamino-phenyl)-acetamide. ... Example 122: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-trifluoromethyl-phenyl)-acetamide. ... Example 123: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-fluoro-phenyl)-acetamide. ... Example 124: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-chloro-phenyl)-acetamide. ... Example 125: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(o-tolyl)-acetamide. ... Example 126: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methoxy-phenyl)-acetamide. ... Example 127: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-trifluoromethoxy-phenyl)-acetamide. ... Example 128: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-cyano-phenyl)-acetamide. ... Example 129: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-nitro-phenyl)-acetamide. ... Example 130: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-acetyl-phenyl)-acetamide. ... Example 131: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-dimethylamino-phenyl)-acetamide. ... Example 132: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-trifluoromethyl-phenyl)-acetamide. ... Example 133: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2,3-difluoro-phenyl)-acetamide. ... Example 134: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2,4-difluoro-phenyl)-acetamide. ... Example 135: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2,5-difluoro-phenyl)-acetamide. ... Example 136: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2,6-difluoro-phenyl)-acetamide. ... Example 137: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2,6-dichloro-phenyl)-acetamide. ... Example 138: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-chloro-6-fluoro-phenyl)-acetamide. ... Example 139: (R)-2-(5-cyclopropyl-pyridin-3-yl)-N-(1-phenyl-ethyl)-acetamide and (S)-2-(5-cyclopropyl-pyridin-3-yl)-N-(1-phenyl-ethyl)-acetamide. ... Example 140: (R)-2-(5-cyclopropyl-pyridin-3-yl)-N-((R)-1-phenyl-ethyl)-acetamide and (S)-2-(5-cyclopropyl-pyridin-3-yl)-N-((R)-1-phenyl-ethyl)-acetamide. ... Example 141: (R)-2-(5-cyclopropyl-pyridin-3-yl)-N-((S)-1-phenyl-ethyl)-acetamide and (S)-2-(5-cyclopropyl-pyridin-3-yl)-N-((S)-1-phenyl-ethyl)-acetamide. ... Example 142: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-pyridin-2-yl)-acetamide. ... Example 143: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-pyridin-2-yl)-acetamide. ... Example 144: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-chloro-pyridin-2-yl)-acetamide. ... Example 145: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-chloro-pyridin-2-yl)-acetamide. ... Example 146: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-chloro-pyridin-4-yl)-acetamide. ... Example 147: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-chloro-pyridin-4-yl)-acetamide. ... Example 148: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-methyl-thiazol-2-yl)-acetamide. ... Example 149: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-methyl-thiazol-2-yl)-acetamide. ... Example 150: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-indazol-6-yl)-acetamide. ... Example 151: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-indazol-6-yl)-acetamide. ... Example 152: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-acetamide. ... Example 153: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-acetamide. ... Example 154: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,2-dimethyl-1H-benzoimidazol-5-yl)-acetamide. ... Example 155: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,2-dimethyl-1H-benzoimidazol-5-yl)-acetamide. ... Example 156: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-methyl-benzo[d]isoxazol-6-yl)-acetamide. ... Example 157: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-methyl-benzo[d]isoxazol-6-yl)-acetamide. ... Example 158: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-acetamide. ... Example 159: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-acetamide. ... Example 160: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-acetamide. ... Example 161: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-acetamide. ... Example 162: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-triazolo[1,5-a]pyridin-6-yl)-acetamide. ... Example 163: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-triazolo[1,5-a]pyridin-6-yl)-acetamide. ... Example 164: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyrimidin-2-yl)-acetamide. ... Example 165: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyrimidin-2-yl)-acetamide. ... Example 166: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)-acetamide. ... Example 167: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)-acetamide. ... Example 168: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,3,4-thiadiazol-2-yl)-acetamide. ... Example 169: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,3,4-thiadiazol-2-yl)-acetamide. ... Example 170: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)-acetamide. ... Example 171: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)-acetamide. ... Example 172: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-1,2,4-triazol-3-yl)-acetamide. ... Example 173: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-1,2,4-triazol-3-yl)-acetamide. ... Example 174: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(tetrazol-5-yl)-acetamide. ... Example 175: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(tetrazol-5-yl)-acetamide. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-8D86sY90X8-f2x33_d5i-eGg_qX2xJ6w-5F3j-l6q6VjBq68J-o6i-5H-p66-86d-A==

WO2012017006A1 - Substituted pyridines as lactate dehydrogenase inhibitors - Google Patents The present invention relates to novel substituted pyridines of formula (I), their preparation, their use as pharmaceuticals and pharmaceutical compositions containing them. The compounds of the present invention are inhibitors of lactate dehydrogenase (LDH) and may be useful in the treatment or prevention of a disease or condition in which inhibition of lactate dehydrogenase is beneficial. ... The following examples are given to provide guidance to the person skilled in the art when carrying out the invention. They are not intended to limit the invention in any way. ... Example 1: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-phenyl-thiadiazol-2-yl)-acetamide. ... Example 2: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-pyridin-2-yl)-acetamide. ... Example 3: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-methyl-isoxazol-5-yl)-acetamide. ... Example 4: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-isoxazol-3-yl)-acetamide. ... Example 5: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-chloro-phenyl)-acetamide. ... Example 6: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-fluoro-phenyl)-acetamide. ... Example 7: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(m-tolyl)-acetamide. ... Example 8: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-methoxy-phenyl)-acetamide. ... Example 9: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-trifluoromethoxy-phenyl)-acetamide. ... Example 10: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-cyano-phenyl)-acetamide. ... Example 11: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-nitro-phenyl)-acetamide. ... Example 12: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-acetyl-phenyl)-acetamide. ... Example 13: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-dimethylamino-phenyl)-acetamide. ... Example 14: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-trifluoromethyl-phenyl)-acetamide. ... Example 15: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-chloro-4-fluoro-phenyl)-acetamide. ... Example 16: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-fluoro-3-methyl-phenyl)-acetamide. ... Example 17: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3,4-difluoro-phenyl)-acetamide. ... Example 18: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3,5-difluoro-phenyl)-acetamide. ... Example 19: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3,5-dichloro-phenyl)-acetamide. ... Example 20: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-chloro-5-fluoro-phenyl)-acetamide. ... Example 21: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-chloro-pyridin-2-yl)-acetamide. ... Example 22: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide. ... Example 23: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-cyano-pyridin-2-yl)-acetamide. ... Example 24: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-nitro-pyridin-2-yl)-acetamide. ... Example 25: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(6-chloro-pyridin-3-yl)-acetamide. ... Example 26: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-chloro-pyridin-4-yl)-acetamide. ... Example 27: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-fluoro-pyridin-4-yl)-acetamide. ... Example 28: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-pyridin-4-yl)-acetamide. ... Example 29: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-trifluoromethyl-pyridin-4-yl)-acetamide. ... Example 30: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-cyano-pyridin-4-yl)-acetamide. ... Example 31: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-methyl-thiazol-2-yl)-acetamide. ... Example 32: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-thiazol-2-yl)-acetamide. ... Example 33: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-trifluoromethyl-thiazol-2-yl)-acetamide. ... Example 34: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-phenyl-thiazol-2-yl)-acetamide. ... Example 35: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-indazol-5-yl)-acetamide. ... Example 36: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-indazol-6-yl)-acetamide. ... Example 37: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-indazol-5-yl)-acetamide. ... Example 38: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-indazol-6-yl)-acetamide. ... Example 39: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-benzotriazol-5-yl)-acetamide. ... Example 40: 2-(5-Cyclopropyl-pyridin-3-yl)-N-quinolin-3-yl-acetamide. ... Example 41: 2-(5-Cyclopropyl-pyridin-3-yl)-N-quinolin-6-yl-acetamide. ... Example 42: 2-(5-Cyclopropyl-pyridin-3-yl)-N-isoquinolin-5-yl-acetamide. ... Example 43: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-indol-5-yl)-acetamide. ... Example 44: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-indol-6-yl)-acetamide. ... Example 45: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-indol-5-yl)-acetamide. ... Example 46: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-indol-6-yl)-acetamide. ... Example 47: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-acetamide. ... Example 48: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-oxo-2,3-dihydro-1H-indol-6-yl)-acetamide. ... Example 49: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-acetamide. ... Example 50: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-6-yl)-acetamide. ... Example 51: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-benzoimidazol-5-yl)-acetamide. ... Example 52: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-benzoimidazol-5-yl)-acetamide. ... Example 53: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-1H-benzoimidazol-5-yl)-acetamide. ... Example 54: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,2-dimethyl-1H-benzoimidazol-5-yl)-acetamide. ... Example 55: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide. ... Example 56: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide. ... Example 57: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide. ... Example 58: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(imidazo[1,2-a]pyridin-6-yl)-acetamide. ... Example 59: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-imidazo[1,2-a]pyridin-6-yl)-acetamide. ... Example 60: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(benzo[d]isoxazol-5-yl)-acetamide. ... Example 61: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(benzo[d]isoxazol-6-yl)-acetamide. ... Example 62: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-methyl-benzo[d]isoxazol-5-yl)-acetamide. ... Example 63: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-methyl-benzo[d]isoxazol-6-yl)-acetamide. ... Example 64: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-pyrazolo[3,4-b]pyridin-5-yl)-acetamide. ... Example 65: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-acetamide. ... Example 66: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-acetamide. ... Example 67: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-pyrrolo[2,3-b]pyridin-5-yl)-acetamide. ... Example 68: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-acetamide. ... Example 69: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-acetamide. ... Example 70: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,4-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-acetamide. ... Example 71: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(triazolo[1,5-a]pyridin-6-yl)-acetamide. ... Example 72: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-triazolo[1,5-a]pyridin-6-yl)-acetamide. ... Example 73: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(cinnolin-6-yl)-acetamide. ... Example 74: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(quinoxalin-6-yl)-acetamide. ... Example 75: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(quinazolin-6-yl)-acetamide. ... Example 76: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-oxo-3,4-dihydro-phthalazin-6-yl)-acetamide. ... Example 77: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyridin-4-yl)-acetamide. ... Example 78: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyridin-3-yl)-acetamide. ... Example 79: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyridin-2-yl)-acetamide. ... Example 80: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyrimidin-5-yl)-acetamide. ... Example 81: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyrimidin-4-yl)-acetamide. ... Example 82: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyrimidin-2-yl)-acetamide. ... Example 83: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyridazin-4-yl)-acetamide. ... Example 84: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyridazin-3-yl)-acetamide. ... Example 85: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyrazin-2-yl)-acetamide. ... Example 86: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(thiazol-2-yl)-acetamide. ... Example 87: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(thiazol-4-yl)-acetamide. ... Example 88: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(thiazol-5-yl)-acetamide. ... Example 89: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(isothiazol-5-yl)-acetamide. ... Example 90: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)-acetamide. ... Example 91: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrazol-3-yl)-acetamide. ... Example 92: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-2H-pyrazol-3-yl)-acetamide. ... Example 93: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-pyrazol-4-yl)-acetamide. ... Example 94: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-pyrazol-3-yl)-acetamide. ... Example 95: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(isoxazol-5-yl)-acetamide. ... Example 96: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(isoxazol-4-yl)-acetamide. ... Example 97: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(isoxazol-3-yl)-acetamide. ... Example 98: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,3,4-thiadiazol-2-yl)-acetamide. ... Example 99: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(thiadiazol-5-yl)-acetamide. ... Example 100: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,2,4-oxadiazol-5-yl)-acetamide. ... Example 101: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(oxadiazol-2-yl)-acetamide. ... Example 102: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-methyl-1,2,4-oxadiazol-5-yl)-acetamide. ... Example 103: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)-acetamide. ... Example 104: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1,2,4-triazol-3-yl)-acetamide. ... Example 105: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1,2,3-triazol-4-yl)-acetamide. ... Example 106: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-1,2,3-triazol-4-yl)-acetamide. ... Example 107: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-1,2,4-triazol-3-yl)-acetamide. ... Example 108: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-1,2,3-triazol-4-yl)-acetamide. ... Example 109: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(tetrazol-5-yl)-acetamide. ... Example 110: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-tetrazol-5-yl)-acetamide. ... Example 111: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-tetrazol-5-yl)-acetamide. ... Example 112: 2-(5-Cyclopropyl-pyridin-3-yl)-N-phenyl-acetamide. ... Example 113: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-fluoro-phenyl)-acetamide. ... Example 114: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-chloro-phenyl)-acetamide. ... Example 115: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(p-tolyl)-acetamide. ... Example 116: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-methoxy-phenyl)-acetamide. ... Example 117: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-trifluoromethoxy-phenyl)-acetamide. ... Example 118: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-cyano-phenyl)-acetamide. ... Example 119: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-nitro-phenyl)-acetamide. ... Example 120: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-acetyl-phenyl)-acetamide. ... Example 121: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-dimethylamino-phenyl)-acetamide. ... Example 122: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-trifluoromethyl-phenyl)-acetamide. ... Example 123: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-fluoro-phenyl)-acetamide. ... Example 124: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-chloro-phenyl)-acetamide. ... Example 125: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(o-tolyl)-acetamide. ... Example 126: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methoxy-phenyl)-acetamide. ... Example 127: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-trifluoromethoxy-phenyl)-acetamide. ... Example 128: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-cyano-phenyl)-acetamide. ... Example 129: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-nitro-phenyl)-acetamide. ... Example 130: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-acetyl-phenyl)-acetamide. ... Example 131: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-dimethylamino-phenyl)-acetamide. ... Example 132: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-trifluoromethyl-phenyl)-acetamide. ... Example 133: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2,3-difluoro-phenyl)-acetamide. ... Example 134: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2,4-difluoro-phenyl)-acetamide. ... Example 135: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2,5-difluoro-phenyl)-acetamide. ... Example 136: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2,6-difluoro-phenyl)-acetamide. ... Example 137: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2,6-dichloro-phenyl)-acetamide. ... Example 138: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-chloro-6-fluoro-phenyl)-acetamide. ... Example 139: (R)-2-(5-cyclopropyl-pyridin-3-yl)-N-(1-phenyl-ethyl)-acetamide and (S)-2-(5-cyclopropyl-pyridin-3-yl)-N-(1-phenyl-ethyl)-acetamide. ... Example 140: (R)-2-(5-cyclopropyl-pyridin-3-yl)-N-((R)-1-phenyl-ethyl)-acetamide and (S)-2-(5-cyclopropyl-pyridin-3-yl)-N-((R)-1-phenyl-ethyl)-acetamide. ... Example 141: (R)-2-(5-cyclopropyl-pyridin-3-yl)-N-((S)-1-phenyl-ethyl)-acetamide and (S)-2-(5-cyclopropyl-pyridin-3-yl)-N-((S)-1-phenyl-ethyl)-acetamide. ... Example 142: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-pyridin-2-yl)-acetamide. ... Example 143: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-pyridin-2-yl)-acetamide. ... Example 144: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-chloro-pyridin-2-yl)-acetamide. ... Example 145: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-chloro-pyridin-2-yl)-acetamide. ... Example 146: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-chloro-pyridin-4-yl)-acetamide. ... Example 147: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-chloro-pyridin-4-yl)-acetamide. ... Example 148: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-methyl-thiazol-2-yl)-acetamide. ... Example 149: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-methyl-thiazol-2-yl)-acetamide. ... Example 150: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-indazol-6-yl)-acetamide. ... Example 151: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-indazol-6-yl)-acetamide. ... Example 152: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-acetamide. ... Example 153: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-acetamide. ... Example 154: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,2-dimethyl-1H-benzoimidazol-5-yl)-acetamide. ... Example 155: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,2-dimethyl-1H-benzoimidazol-5-yl)-acetamide. ... Example 156: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-methyl-benzo[d]isoxazol-6-yl)-acetamide. ... Example 157: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-methyl-benzo[d]isoxazol-6-yl)-acetamide. ... Example 158: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-acetamide. ... Example 159: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-acetamide. ... Example 160: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-acetamide. ... Example 161: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-acetamide. ... Example 162: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-triazolo[1,5-a]pyridin-6-yl)-acetamide. ... Example 163: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-triazolo[1,5-a]pyridin-6-yl)-acetamide. ... Example 164: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyrimidin-2-yl)-acetamide. ... Example 165: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyrimidin-2-yl)-acetamide. ... Example 166: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)-acetamide. ... Example 167: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)-acetamide. ... Example 168: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,3,4-thiadiazol-2-yl)-acetamide. ... Example 169: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,3,4-thiadiazol-2-yl)-acetamide. ... Example 170: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)-acetamide. ... Example 171: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)-acetamide. ... Example 172: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-1,2,4-triazol-3-yl)-acetamide. ... Example 173: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-1,2,4-triazol-3-yl)-acetamide. ... Example 174: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(tetrazol-5-yl)-acetamide. ... Example 175: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(tetrazol-5-yl)-acetamide. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3p68X8-f2x33_d5i-eGg_qX2xJ6w-5F3j-l6q6VjBq68J-o6i-5H-p66-86d-A==

2-(5-Cyclopropylpyridin-3-yl)acetic acid - Cayman Chemical 2-(5-Cyclopropylpyridin-3-yl)acetic acid is an analytical reference standard categorized as a pyridine. This product is intended for research and forensic applications. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4l90X8-f2x33_d5i-eGg_qX2xJ6w-5F3j-l6q6VjBq68J-o6i-5H-p66-86d-A==

WO 2012/017006 A1, 2012, 02 Feb 2012 The present invention relates to novel substituted pyridines of formula (I), their preparation, their use as pharmaceuticals and pharmaceutical compositions containing them. The compounds of the present invention are inhibitors of lactate dehydrogenase (LDH) and may be useful in the treatment or prevention of a disease or condition in which inhibition of lactate dehydrogenase is beneficial. ... The following examples are given to provide guidance to the person skilled in the art when carrying out the invention. They are not intended to limit the invention in any way. ... Example 1: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-phenyl-thiadiazol-2-yl)-acetamide. ... Example 2: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-pyridin-2-yl)-acetamide. ... Example 3: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-methyl-isoxazol-5-yl)-acetamide. ... Example 4: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-isoxazol-3-yl)-acetamide. ... Example 5: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-chloro-phenyl)-acetamide. ... Example 6: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-fluoro-phenyl)-acetamide. ... Example 7: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(m-tolyl)-acetamide. ... Example 8: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-methoxy-phenyl)-acetamide. ... Example 9: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-trifluoromethoxy-phenyl)-acetamide. ... Example 10: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-cyano-phenyl)-acetamide. ... Example 11: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-nitro-phenyl)-acetamide. ... Example 12: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-acetyl-phenyl)-acetamide. ... Example 13: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-dimethylamino-phenyl)-acetamide. ... Example 14: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-trifluoromethyl-phenyl)-acetamide. ... Example 15: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-chloro-4-fluoro-phenyl)-acetamide. ... Example 16: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-fluoro-3-methyl-phenyl)-acetamide. ... Example 17: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3,4-difluoro-phenyl)-acetamide. ... Example 18: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3,5-difluoro-phenyl)-acetamide. ... Example 19: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3,5-dichloro-phenyl)-acetamide. ... Example 20: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-chloro-5-fluoro-phenyl)-acetamide. ... Example 21: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-chloro-pyridin-2-yl)-acetamide. ... Example 22: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide. ... Example 23: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-cyano-pyridin-2-yl)-acetamide. ... Example 24: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-nitro-pyridin-2-yl)-acetamide. ... Example 25: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(6-chloro-pyridin-3-yl)-acetamide. ... Example 26: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-chloro-pyridin-4-yl)-acetamide. ... Example 27: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-fluoro-pyridin-4-yl)-acetamide. ... Example 28: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-pyridin-4-yl)-acetamide. ... Example 29: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-trifluoromethyl-pyridin-4-yl)-acetamide. ... Example 30: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-cyano-pyridin-4-yl)-acetamide. ... Example 31: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-methyl-thiazol-2-yl)-acetamide. ... Example 32: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-thiazol-2-yl)-acetamide. ... Example 33: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-trifluoromethyl-thiazol-2-yl)-acetamide. ... Example 34: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-phenyl-thiazol-2-yl)-acetamide. ... Example 35: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-indazol-5-yl)-acetamide. ... Example 36: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-indazol-6-yl)-acetamide. ... Example 37: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-indazol-5-yl)-acetamide. ... Example 38: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-indazol-6-yl)-acetamide. ... Example 39: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-benzotriazol-5-yl)-acetamide. ... Example 40: 2-(5-Cyclopropyl-pyridin-3-yl)-N-quinolin-3-yl-acetamide. ... Example 41: 2-(5-Cyclopropyl-pyridin-3-yl)-N-quinolin-6-yl-acetamide. ... Example 42: 2-(5-Cyclopropyl-pyridin-3-yl)-N-isoquinolin-5-yl-acetamide. ... Example 43: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-indol-5-yl)-acetamide. ... Example 44: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-indol-6-yl)-acetamide. ... Example 45: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-indol-5-yl)-acetamide. ... Example 46: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-indol-6-yl)-acetamide. ... Example 47: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-acetamide. ... Example 48: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-oxo-2,3-dihydro-1H-indol-6-yl)-acetamide. ... Example 49: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-acetamide. ... Example 50: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-6-yl)-acetamide. ... Example 51: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-benzoimidazol-5-yl)-acetamide. ... Example 52: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-benzoimidazol-5-yl)-acetamide. ... Example 53: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-1H-benzoimidazol-5-yl)-acetamide. ... Example 54: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,2-dimethyl-1H-benzoimidazol-5-yl)-acetamide. ... Example 55: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide. ... Example 56: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide. ... Example 57: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide. ... Example 58: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(imidazo[1,2-a]pyridin-6-yl)-acetamide. ... Example 59: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-imidazo[1,2-a]pyridin-6-yl)-acetamide. ... Example 60: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(benzo[d]isoxazol-5-yl)-acetamide. ... Example 61: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(benzo[d]isoxazol-6-yl)-acetamide. ... Example 62: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-methyl-benzo[d]isoxazol-5-yl)-acetamide. ... Example 63: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-methyl-benzo[d]isoxazol-6-yl)-acetamide. ... Example 64: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-pyrazolo[3,4-b]pyridin-5-yl)-acetamide. ... Example 65: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-acetamide. ... Example 66: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-acetamide. ... Example 67: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-pyrrolo[2,3-b]pyridin-5-yl)-acetamide. ... Example 68: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-acetamide. ... Example 69: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-acetamide. ... Example 70: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,4-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-acetamide. ... Example 71: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(triazolo[1,5-a]pyridin-6-yl)-acetamide. ... Example 72: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-triazolo[1,5-a]pyridin-6-yl)-acetamide. ... Example 73: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(cinnolin-6-yl)-acetamide. ... Example 74: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(quinoxalin-6-yl)-acetamide. ... Example 75: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(quinazolin-6-yl)-acetamide. ... Example 76: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-oxo-3,4-dihydro-phthalazin-6-yl)-acetamide. ... Example 77: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyridin-4-yl)-acetamide. ... Example 78: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyridin-3-yl)-acetamide. ... Example 79: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyridin-2-yl)-acetamide. ... Example 80: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyrimidin-5-yl)-acetamide. ... Example 81: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyrimidin-4-yl)-acetamide. ... Example 82: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyrimidin-2-yl)-acetamide. ... Example 83: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyridazin-4-yl)-acetamide. ... Example 84: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyridazin-3-yl)-acetamide. ... Example 85: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyrazin-2-yl)-acetamide. ... Example 86: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(thiazol-2-yl)-acetamide. ... Example 87: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(thiazol-4-yl)-acetamide. ... Example 88: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(thiazol-5-yl)-acetamide. ... Example 89: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(isothiazol-5-yl)-acetamide. ... Example 90: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)-acetamide. ... Example 91: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrazol-3-yl)-acetamide. ... Example 92: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-2H-pyrazol-3-yl)-acetamide. ... Example 93: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-pyrazol-4-yl)-acetamide. ... Example 94: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-pyrazol-3-yl)-acetamide. ... Example 95: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(isoxazol-5-yl)-acetamide. ... Example 96: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(isoxazol-4-yl)-acetamide. ... Example 97: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(isoxazol-3-yl)-acetamide. ... Example 98: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,3,4-thiadiazol-2-yl)-acetamide. ... Example 99: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(thiadiazol-5-yl)-acetamide. ... Example 100: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,2,4-oxadiazol-5-yl)-acetamide. ... Example 101: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(oxadiazol-2-yl)-acetamide. ... Example 102: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-methyl-1,2,4-oxadiazol-5-yl)-acetamide. ... Example 103: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)-acetamide. ... Example 104: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1,2,4-triazol-3-yl)-acetamide. ... Example 105: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1,2,3-triazol-4-yl)-acetamide. ... Example 106: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-1,2,3-triazol-4-yl)-acetamide. ... Example 107: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-1,2,4-triazol-3-yl)-acetamide. ... Example 108: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-1,2,3-triazol-4-yl)-acetamide. ... Example 109: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(tetrazol-5-yl)-acetamide. ... Example 110: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-tetrazol-5-yl)-acetamide. ... Example 111: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-tetrazol-5-yl)-acetamide. ... Example 112: 2-(5-Cyclopropyl-pyridin-3-yl)-N-phenyl-acetamide. ... Example 113: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-fluoro-phenyl)-acetamide. ... Example 114: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-chloro-phenyl)-acetamide. ... Example 115: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(p-tolyl)-acetamide. ... Example 116: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-methoxy-phenyl)-acetamide. ... Example 117: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-trifluoromethoxy-phenyl)-acetamide. ... Example 118: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-cyano-phenyl)-acetamide. ... Example 119: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-nitro-phenyl)-acetamide. ... Example 120: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-acetyl-phenyl)-acetamide. ... Example 121: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-dimethylamino-phenyl)-acetamide. ... Example 122: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-trifluoromethyl-phenyl)-acetamide. ... Example 123: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-fluoro-phenyl)-acetamide. ... Example 124: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-chloro-phenyl)-acetamide. ... Example 125: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(o-tolyl)-acetamide. ... Example 126: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methoxy-phenyl)-acetamide. ... Example 127: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-trifluoromethoxy-phenyl)-acetamide. ... Example 128: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-cyano-phenyl)-acetamide. ... Example 129: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-nitro-phenyl)-acetamide. ... Example 130: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-acetyl-phenyl)-acetamide. ... Example 131: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-dimethylamino-phenyl)-acetamide. ... Example 132: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-trifluoromethyl-phenyl)-acetamide. ... Example 133: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2,3-difluoro-phenyl)-acetamide. ... Example 134: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2,4-difluoro-phenyl)-acetamide. ... Example 135: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2,5-difluoro-phenyl)-acetamide. ... Example 136: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2,6-difluoro-phenyl)-acetamide. ... Example 137: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2,6-dichloro-phenyl)-acetamide. ... Example 138: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-chloro-6-fluoro-phenyl)-acetamide. ... Example 139: (R)-2-(5-cyclopropyl-pyridin-3-yl)-N-(1-phenyl-ethyl)-acetamide and (S)-2-(5-cyclopropyl-pyridin-3-yl)-N-(1-phenyl-ethyl)-acetamide. ... Example 140: (R)-2-(5-cyclopropyl-pyridin-3-yl)-N-((R)-1-phenyl-ethyl)-acetamide and (S)-2-(5-cyclopropyl-pyridin-3-yl)-N-((R)-1-phenyl-ethyl)-acetamide. ... Example 141: (R)-2-(5-cyclopropyl-pyridin-3-yl)-N-((S)-1-phenyl-ethyl)-acetamide and (S)-2-(5-cyclopropyl-pyridin-3-yl)-N-((S)-1-phenyl-ethyl)-acetamide. ... Example 142: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-pyridin-2-yl)-acetamide. ... Example 143: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-pyridin-2-yl)-acetamide. ... Example 144: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-chloro-pyridin-2-yl)-acetamide. ... Example 145: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-chloro-pyridin-2-yl)-acetamide. ... Example 146: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-chloro-pyridin-4-yl)-acetamide. ... Example 147: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-chloro-pyridin-4-yl)-acetamide. ... Example 148: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-methyl-thiazol-2-yl)-acetamide. ... Example 149: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-methyl-thiazol-2-yl)-acetamide. ... Example 150: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-indazol-6-yl)-acetamide. ... Example 151: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-indazol-6-yl)-acetamide. ... Example 152: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-acetamide. ... Example 153: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-acetamide. ... Example 154: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,2-dimethyl-1H-benzoimidazol-5-yl)-acetamide. ... Example 155: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,2-dimethyl-1H-benzoimidazol-5-yl)-acetamide. ... Example 156: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-methyl-benzo[d]isoxazol-6-yl)-acetamide. ... Example 157: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-methyl-benzo[d]isoxazol-6-yl)-acetamide. ... Example 158: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-acetamide. ... Example 159: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-acetamide. ... Example 160: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-acetamide. ... Example 161: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-acetamide. ... Example 162: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-triazolo[1,5-a]pyridin-6-yl)-acetamide. ... Example 163: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-triazolo[1,5-a]pyridin-6-yl)-acetamide. ... Example 164: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyrimidin-2-yl)-acetamide. ... Example 165: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyrimidin-2-yl)-acetamide. ... Example 166: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)-acetamide. ... Example 167: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)-acetamide. ... Example 168: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,3,4-thiadiazol-2-yl)-acetamide. ... Example 169: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,3,4-thiadiazol-2-yl)-acetamide. ... Example 170: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)-acetamide. ... Example 171: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)-acetamide. ... Example 172: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-1,2,4-triazol-3-yl)-acetamide. ... Example 173: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-1,2,4-triazol-3-yl)-acetamide. ... Example 174: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(tetrazol-5-yl)-acetamide. ... Example 175: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(tetrazol-5-yl)-acetamide. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3p68X8-f2x33_d5i-eGg_qX2xJ6w-5F3j-l6q6VjBq68J-o6i-5H-p66-86d-A==